Mogroside III is a cucurbitane-type triterpenoid triglycoside found in the fruits of Siraitia grosvenorii Swingle, commonly known as Luo Han Guo or monk fruit. [, , , , ] This plant, belonging to the Cucurbitaceae family, has a history of use in traditional Chinese medicine. [, ] Mogroside III is one of the primary sweet components of the fruit, although its sweetness is considered less intense compared to other mogrosides like Siamenoside I. [, ]
Mogroside III acts as a precursor for the synthesis of other mogrosides, particularly the sweeter varieties like Mogroside V. [, ] This conversion process, often facilitated by enzymes like glycosyltransferases, is crucial for enhancing the sweetness and overall quality of monk fruit. []
Mogroside III is primarily sourced from the monk fruit, which is native to southern China and has been used in traditional medicine for centuries. The fruit is processed to extract mogrosides, with Mogroside III A1 being one of the most studied variants due to its significant sweetness and biological activities.
Mogroside III A1 is classified as a triterpene glycoside. It is one of several mogrosides identified in monk fruit, including Mogroside V and Mogroside IV. The classification is based on its chemical structure, which includes a triterpene backbone and multiple sugar units.
The synthesis of Mogroside III A1 can be achieved through both extraction from natural sources and synthetic methods. The extraction process involves:
In addition to natural extraction, biotransformation methods using enzymes have been developed to synthesize mogrosides from simpler precursors like mogrol. Enzymatic pathways involving glycosyltransferases play a crucial role in converting mogrol into various mogrosides, including Mogroside III A1 .
The enzymatic synthesis often utilizes uridine-5'-diphospho (UDP)-dependent glycosyltransferases for glycosylation reactions. For instance, researchers have identified specific enzymes that facilitate the conversion of mogrol into different glycosylated forms, enhancing yield and specificity .
Mogroside III A1 features a complex molecular structure characterized by a triterpene core (mogrol) with multiple glucose units attached through β-linkages. Its molecular formula is , indicating it contains 48 carbon atoms, 82 hydrogen atoms, and 19 oxygen atoms.
Mogroside III A1 participates in several chemical reactions typical of glycosides:
These reactions can lead to the formation of other mogrosides or degradation products depending on the conditions applied (e.g., temperature, pH). Hydrolysis is particularly significant in the context of digestion and bioavailability of mogrosides when consumed .
Mogroside III A1 exerts its biological effects primarily through interaction with various biochemical pathways:
Research indicates that Mogroside III A1 can significantly reduce oxidative stress markers and improve metabolic profiles in diabetic models .
Mogroside III A1 has several applications in both food science and pharmacology:
Mogroside III (CAS No. 130567-83-8) belongs to the triterpenoid saponin class, specifically categorized as a cucurbitane glycoside. Its molecular formula is C₄₈H₈₂O₁₉, with a molecular weight of 963.15 g/mol [4] [8]. Structurally, it features a mogrol aglycone backbone (cucurbitane skeleton) conjugated with three glucose units via β-glycosidic linkages. The hydroxyl groups at positions C3 and C24 of mogrol are typically glycosylated, though with fewer sugar moieties compared to sweeter analogs like mogroside V (five glucose units) [2] [9]. This structural simplicity contributes to its reduced sweetness intensity and distinct bioactivity profile. Notably, mogroside III’s bitterness or tastelessness, as observed in sensory studies, correlates directly with its lower glycosylation degree [5].
Table 1: Structural Attributes of Mogroside III
Property | Description |
---|---|
Chemical Class | Cucurbitane-type triterpenoid glycoside |
Molecular Formula | C₄₈H₈₂O₁₉ |
Molecular Weight | 963.15 g/mol |
Glycosylation Pattern | Mogrol aglycone + 3 glucose units (typically at C3 and C24 positions) |
Key Functional Groups | Hydroxyl groups, ether linkages (glycosidic bonds), tetracyclic triterpenoid core |
Solubility | Soluble in DMSO (100 mg/mL) and water; insoluble in non-polar solvents |
CAS Registry Number | 130567-83-8 |
Mogroside III occurs natively in the fruits of Siraitia grosvenorii, a perennial vine endemic to subtropical regions of Southern China (notably Guangxi, Guizhou, and Hunan provinces) [3] [6]. Within the fruit, mogroside III functions as a key biosynthetic intermediate in the mogroside pathway rather than an end-product. Its accumulation peaks during the early developmental stages (50 days after flowering, DAF) and declines as fruit matures, paralleling the rise of highly glycosylated mogrosides like mogroside V [5].
Biosynthetically, mogroside III derives from cucurbitadienol, the cyclized product of 2,3-oxidosqualene. The pathway involves:
Table 2: Biosynthetic Progression from Mogrol to Mogroside III and Beyond
Precursor | Enzymatic Modification | Product | Biological Role |
---|---|---|---|
Mogrol | Glucosylation at C3 | Mogroside IA1 | Early intermediate |
Mogroside IA1 | Additional glucosylation at C24 | Mogroside IIE | Pathway branch point |
Mogroside IIE | Hydroxylation + glucosylation | Mogroside III | Central intermediate; low sweetness |
Mogroside III | Further glucosylation | Mogroside V | Final sweet product (250× sucrose) |
The discovery of mogroside III is intertwined with the broader investigation of Siraitia grosvenorii’s sweet principles. Initial phytochemical studies in the 1970s–1980s by researchers like Takemoto isolated and structurally characterized mogrosides III, IV, and V from monk fruit [7] [8]. While mogroside V was recognized early for its intense sweetness, mogroside III was identified as a non-sweet or bitter-tasting component [5].
Traditionally, crude extracts containing mogroside III have been used in Chinese medicine for centuries. Luohanguo (monk fruit) is documented in pharmacopeias like "Chong Xiu Lin Gui Xian Zhi" (Qing Dynasty) for treating lung congestion, coughs, and sore throats [6] [8]. Though not isolated historically, mogroside III contributed to these effects synergistically within whole-fruit preparations. Modern pharmacological studies later revealed its standalone bioactivities—including anti-inflammatory (via NO inhibition) and antifibrotic effects—validating some traditional uses [8]. The compound’s industrial significance emerged more recently, driven by demand for natural sweeteners and recognition of mogroside III’s role as a biotechnological precursor to sweeter mogrosides [2] [3].